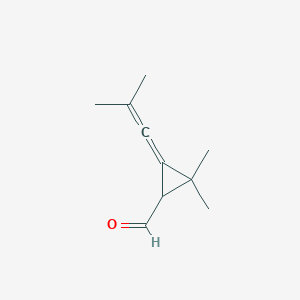
2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane-1-carbaldehyde” is a chemical compound with the CAS number 1824583-65-4 . It has a molecular weight of 150.22 and a molecular formula of C10H14O .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14O/c1-7(2)5-8-9(6-11)10(8,3)4/h6,9H,1-4H3 . This code provides a specific description of the compound’s molecular structure .Aplicaciones Científicas De Investigación
Ring Expansion to Dihydromethyloxepins : Yamaguchi et al. (1997) studied the ring expansion of 2-isopropenylcyclopropane-1-carbonyl compounds to 2,5-dihydro-3-methyloxepin derivatives, a process involving stereochemistry and various oxidation and reduction steps (Yamaguchi et al., 1997).
Gas Phase Kinetics and Mechanism : Gholami and Izadyar (2004) investigated the retro-cheletropic ene reactions of 2,2-dimethyl but-3-enal, a related compound, using computational methods to understand structural and kinetic aspects (Gholami & Izadyar, 2004).
Thermal Rearrangement of Substituted Difluoro(methylene)cyclopropane : Hang et al. (2011) explored the thermal conversion of substituted difluoro(methylene)cyclopropanes to more stable products, combining experimental and computational approaches (Hang et al., 2011).
Chemoenzymatic Synthesis of Diamines : Feng et al. (2006) conducted a chemoenzymatic synthesis of enantiopure geminally dimethylated cyclopropane-based C2- and pseudo-C2-symmetric diamines, which involved biotransformation, rearrangement, oxidation, and reduction reactions (Feng et al., 2006).
Synthesis of Trans-Chrysanthemic Acid : Mills, Murray, and Raphael (1973) described a base-catalysed method to synthesize trans-chrysanthemic acid from 3-chloro-3-methylbut-1-yne and 3-methylbut-2-en-1-ol, representing a versatile route to many analogues (Mills et al., 1973).
Synthesis of Analogues of Mutagenic Sesquiterpenes : Gustafsson and Sterner (1995) used stereoselective cyclopropanation in the synthesis of analogues of mutagenic sesquiterpenes, highlighting the importance of the cyclopropane ring for mutagenic activity (Gustafsson & Sterner, 1995).
Safety And Hazards
The compound is labeled with the GHS02 and GHS07 pictograms, indicating that it may be flammable and may cause skin irritation or serious eye irritation . The precautionary statements associated with this compound include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
Direcciones Futuras
Propiedades
InChI |
InChI=1S/C10H14O/c1-7(2)5-8-9(6-11)10(8,3)4/h6,9H,1-4H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAMUELODXIZLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C=C1C(C1(C)C)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane-1-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

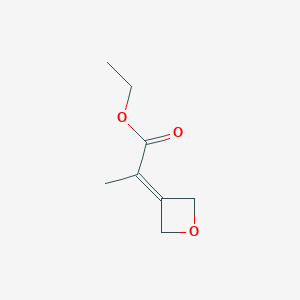

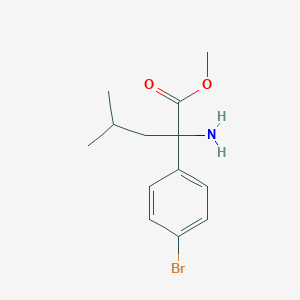
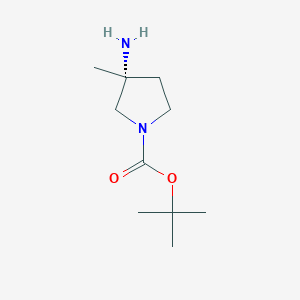

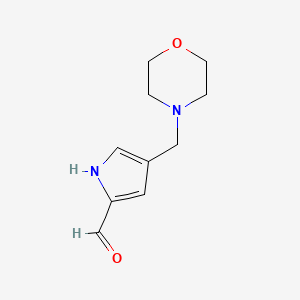
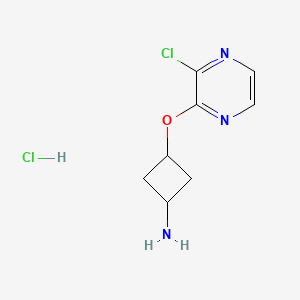
![1-[(3-Bromophenyl)methyl]-4,4-difluoropiperidine](/img/structure/B1449318.png)
![6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1449321.png)
![Methyl (2S)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-4-oxo-1,3-oxazolidine-2-carboxylate](/img/structure/B1449322.png)
![tert-Butyl 7-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1449323.png)
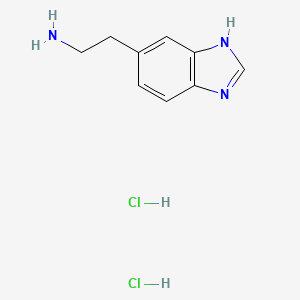
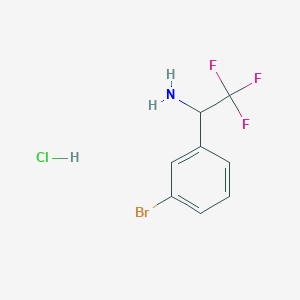
![Benzyl 6-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B1449331.png)